molecular formula C9H11N3O3 B2915784 1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1421452-95-0

1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2915784
CAS No.: 1421452-95-0
M. Wt: 209.205
InChI Key: YLULDSVRJAEQLV-UHFFFAOYSA-N
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Description

1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE is a heterocyclic compound that features both azetidine and oxazole rings. These structures are known for their significant biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(13)12-4-7(5-12)9(14)10-8-2-3-15-11-8/h2-3,7H,4-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULDSVRJAEQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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